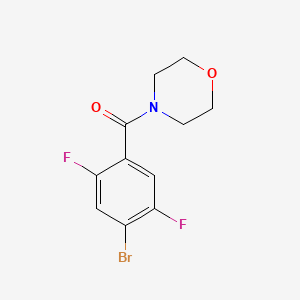

(4-Bromo-2,5-difluorophenyl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

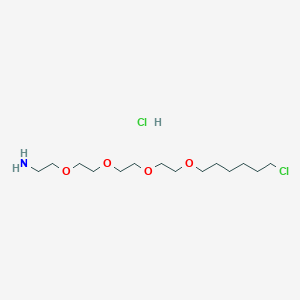

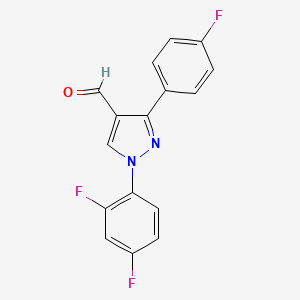

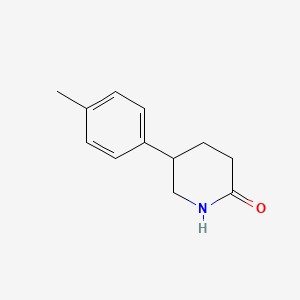

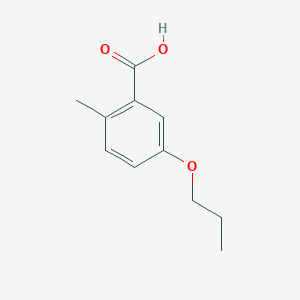

“(4-Bromo-2,5-difluorophenyl)(morpholino)methanone” is a chemical compound with the molecular formula C11H10BrF2NO2 . It has a molecular weight of 306.10 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a bromo-difluorophenyl group attached to a morpholino group via a methanone linkage . The InChI string of the compound isInChI=1S/C11H10BrF2NO2/c12-8-6-9 (13)7 (5-10 (8)14)11 (16)15-1-3-17-4-2-15/h5-6H,1-4H2 , and the canonical SMILES string is C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F . Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.10 g/mol . It has an XLogP3-AA value of 1.9, indicating its relative hydrophobicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has one rotatable bond . Its exact mass and monoisotopic mass are both 304.98630 g/mol . The topological polar surface area is 29.5 Ų , and it has 17 heavy atoms . The compound has a complexity of 287 .Scientific Research Applications

(4-Bromo-2,5-difluorophenyl)(morpholino)methanone has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds such as fluoroalkylated morpholines, which have potential applications in drug discovery. It has also been used in the synthesis of novel polymers and materials for use in biomedical and materials science applications. Furthermore, this compound has been used in the synthesis of fluorous organic compounds, which have potential applications in catalysis and drug delivery.

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is not yet fully understood. However, it is believed to act as a nucleophilic reagent in organic synthesis, due to its halogenated phenyl group. This group is able to act as a leaving group in organic reactions, allowing this compound to be used as a reagent in a variety of organic synthesis reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been studied in detail. However, it is believed that this compound may have some toxicity due to its halogenated phenyl group, which can act as a strong oxidizing agent. Therefore, this compound should be handled with caution and should not be ingested or inhaled.

Advantages and Limitations for Lab Experiments

(4-Bromo-2,5-difluorophenyl)(morpholino)methanone has a number of advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. It is also relatively inexpensive and can be easily synthesized from commercially available starting materials. However, this compound also has some limitations. It is a potentially toxic compound and should be handled with caution. Furthermore, it is a relatively unstable compound and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for the use of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone. One potential application is in the synthesis of novel polymers and materials for use in biomedical and materials science applications. Furthermore, this compound could be used in the synthesis of fluorous organic compounds for use in catalysis and drug delivery. Additionally, this compound could be used in the synthesis of novel compounds for use in drug discovery. Finally, further research could be conducted to better understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of (4-Bromo-2,5-difluorophenyl)(morpholino)methanone is typically achieved via a three-step process. The first step is the preparation of 4-bromo-2,5-difluorobenzaldehyde, which is achieved by reacting 2,5-difluorobenzaldehyde with bromine in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step is the formation of 4-bromo-2,5-difluorophenyl morpholine, which is achieved by reacting 4-bromo-2,5-difluorobenzaldehyde with morpholine in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The third and final step is the formation of this compound, which is achieved by reacting 4-bromo-2,5-difluorophenyl morpholine with methanol in the presence of a base such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name |

(4-bromo-2,5-difluorophenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO2/c12-8-6-9(13)7(5-10(8)14)11(16)15-1-3-17-4-2-15/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOIEQSPWJFKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=C(C=C2F)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-iodoimidazo[1,2-a]pyridine](/img/structure/B6357484.png)